beta-Amyra-9(11),12-dien-3beta-ol
Description
β-Amyra-9(11),12-dien-3β-ol is a triterpenoid compound belonging to the oleanane class, characterized by a pentacyclic structure with two double bonds at positions 9(11) and 12. Its molecular framework is closely related to β-amyrin (olean-12-en-3β-ol), a well-studied triterpene alcohol found in plant resins and waxes .
Properties
Molecular Formula |
C30H48O |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(6aS,6bR,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21?,22?,24?,27-,28+,29-,30-/m1/s1 |
InChI Key |
FNKOKHZCQSJJOQ-YPSCHVQDSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Routes via Enzymatic Cyclization
Enzymatic cyclization of oxidosqualene derivatives represents a key pathway for triterpenoid biosynthesis. Recombinant β-amyrin synthase (β-AS) catalyzes the conversion of 22,23-dihydro-2,3-oxidosqualene into euphol and baccharol, which share structural similarities with β-amyrin derivatives.
Key Mechanistic Insights:
- Proton-Initiated Cyclization : The enzyme promotes protonation at C1, generating a dammarenyl cation intermediate.
- Backbone Rearrangement : A hydride shift or methyl group migration facilitates the formation of the tetracyclic core.
- D-Ring Formation : Baccharol’s six-membered D-ring is stabilized via anti-Markovnikov cyclization, independent of terminal π-electron participation.
| Substrate | Product | Catalyst | Yield Ratio | Reference |
|---|---|---|---|---|
| 22,23-dihydro-2,3-oxidosqualene | Euphol : Baccharol (4:1) | Recombinant β-AS | 80% total yield |
This method highlights the potential for enzymatic synthesis of β-amyrin derivatives, though direct application to β-Amyra-9(11),12-dien-3β-ol remains speculative.
Chemical Synthesis Methods
Reductive Functionalization of 3-Keto Precursors
The reduction of 3-keto triterpenoids to 3β-hydroxy derivatives is critical for stereochemical control. Lithocholic acid synthesis exemplifies this approach:
- 3α-Hydroxysteroid Dehydrogenase/Carbonyl Reductase (3α-HSDH) : Catalyzes the reduction of 3-keto intermediates to 3α-alcohols with 100% selectivity.
- Chemical Reduction : Sodium borohydride or lithium aluminum hydride can achieve 3β-reduction, though stereochemical outcomes depend on reaction conditions.
For β-Amyra-9(11),12-dien-3β-ol, a modified 3-keto amyrin precursor could undergo reduction with chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) to enforce β-configuration.
Enzymatic Reduction with Stereoselective Control
Enzymatic methods offer superior stereochemical precision. For example:
Functional Group Modifications
Post-synthesis functionalization enables structural diversification:
Condensation Reactions
Malabaricol derivatives are synthesized via base-catalyzed condensation with aromatic aldehydes, forming 2-benzylidene adducts. This method could modify β-Amyra-9(11),12-dien-3β-ol’s C2-methylene group.
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Malabaricol | Benzaldehyde/KOH | 2-Benzylidene-malabaricol | 67–71% |
Hydrogenation of Double Bonds
Palladium-copper nanowires (Pd–Cu NWs) improve hydrogenation selectivity:
- C4–C5 Double Bond : Pd–Cu NWs achieve 97:3 5β:5α isomer ratio, critical for amyrin backbone stability.
| Substrate | Catalyst | Isomer Ratio | Yield | Reference |
|---|---|---|---|---|
| Methyl 3-oxocholan-24-oate | Pd–Cu NWs | 5β:5α = 97:3 | 88.7% |
Analytical Characterization
Key techniques for confirming β-Amyra-9(11),12-dien-3β-ol’s structure:
Chemical Reactions Analysis
Types of Reactions: Beta-Amyra-9(11),12-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Beta-Amyra-9(11),12-dien-3beta-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of beta-Amyra-9(11),12-dien-3beta-ol involves its interaction with various molecular targets and pathways. The compound has been shown to enhance cell migration and promote angiogenesis, which are critical processes in wound healing . It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences among β-Amyra-9(11),12-dien-3β-ol and related triterpenoids:
Physicochemical Properties
- Solubility: β-Amyrin derivatives like β-Amyra-9(11),12-dien-3β-ol are typically hydrophobic due to their triterpenoid backbone. Acetylated analogs (e.g., olean-9(11),12-dien-3-yl acetate) exhibit even lower water solubility .
- Stability: The 9(11),12-diene system may increase susceptibility to oxidation compared to mono-unsaturated β-amyrin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
